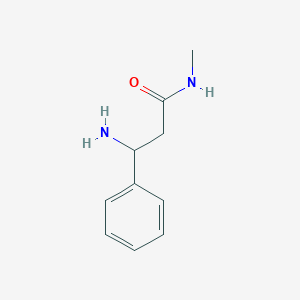

3-amino-N-methyl-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-methyl-3-phenylpropanamide is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known as dexfenfluramine, an anorectic drug that was previously used as a weight loss medication.

Synthesis Analysis

The synthesis of N-methylated amino acids like 3-amino-N-methyl-3-phenylpropanamide has been explored in various studies. One approach involves the use of recombinant Corynebacterium glutamicum as a biocatalyst for the conversion of sugars and methylamine to the N-methylated amino acid .

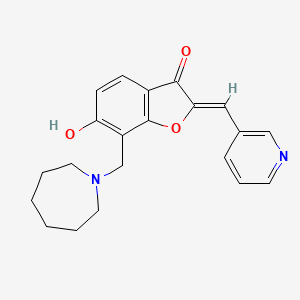

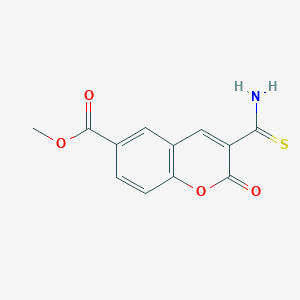

Molecular Structure Analysis

The molecular structure of 3-amino-N-methyl-3-phenylpropanamide consists of a phenyl group substituted at the third carbon by a propan-1-amine . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H .

Applications De Recherche Scientifique

Chemical Modification of Primary Amino Groups

The primary amino groups of amino acid derivatives and peptides can be chemically modified using 3-amino-N-methyl-3-phenylpropanamide. This process is crucial in the pharmaceutical industry and the field of chemical biology .

Quinolylation of Amino Acid Derivatives

3-amino-N-methyl-3-phenylpropanamide can be used in the quinolylation of amino acid derivatives. This method is versatile and can be carried out under mild and environmentally friendly conditions .

Peptide Bioactivity and Stability

The quinolylation of existing peptides using 3-amino-N-methyl-3-phenylpropanamide can affect peptide bioactivity and stability. This suggests that this compound can be widely applied, especially in medicinal chemistry and chemical biology .

Neuroscience Research

This compound has significant potential in the field of neuroscience. It acts as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in studying the roles of these neurotransmitters in various physiological processes.

Medicinal Chemistry

In the field of medicinal chemistry, 3-amino-N-methyl-3-phenylpropanamide has been found to have significant potential. It can be used to enhance the druggability of peptides, which is essential due to the drawbacks of peptides such as low cell membrane permeability, metabolic instability, poor oral bioavailability, and relatively short circulating half-life.

Propriétés

IUPAC Name |

3-amino-N-methyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOHDDTUTYSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)